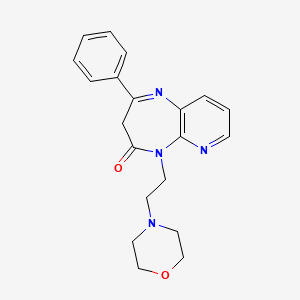
Sodium;2-(hydroxymethylamino)acetate;octadecyl 2-methylprop-2-enoate;prop-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glycine, N-(hydroxymethyl)-, monosodium salt, compound with octadecyl 2-methyl-2-propenoate polymer with 2-propenoic acid is a complex chemical compound that combines the properties of glycine derivatives and polymeric structures. This compound is notable for its unique combination of amino acid functionality and polymeric characteristics, making it useful in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the reaction of glycine, N-(hydroxymethyl)-, monosodium salt with octadecyl 2-methyl-2-propenoate and 2-propenoic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the polymerization process. The specific reaction conditions, such as temperature, pressure, and solvent, can vary depending on the desired properties of the final product.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale polymerization reactors where the reactants are mixed and subjected to controlled heating and stirring. The process may also include purification steps to remove any unreacted starting materials and by-products, ensuring the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different properties.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized polymers, while reduction can produce reduced polymeric forms with altered physical and chemical properties.
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex polymeric materials with specific properties.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable complexes with various biomolecules.
Medicine: Explored for its potential in developing new therapeutic agents and medical devices.
Industry: Utilized in the production of coatings, adhesives, and other materials that require specific mechanical and chemical properties.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. The glycine derivative component can interact with biological receptors, while the polymeric structure can provide stability and controlled release of active ingredients. The exact pathways and targets depend on the specific application and the environment in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Glycine, N-(hydroxymethyl)-, monosodium salt: A simpler derivative without the polymeric component.
Octadecyl 2-methyl-2-propenoate: A monomer used in the synthesis of various polymers.
2-Propenoic acid: A common monomer in polymer chemistry.
Uniqueness
This compound is unique due to its combination of amino acid functionality and polymeric properties. This dual nature allows it to be used in applications where both biocompatibility and mechanical strength are required, setting it apart from simpler compounds that lack this versatility.
Propiedades
Número CAS |
167078-21-9 |
|---|---|
Fórmula molecular |
C28H52NNaO7 |
Peso molecular |
537.7 g/mol |
Nombre IUPAC |
sodium;2-(hydroxymethylamino)acetate;octadecyl 2-methylprop-2-enoate;prop-2-enoic acid |
InChI |
InChI=1S/C22H42O2.C3H7NO3.C3H4O2.Na/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24-22(23)21(2)3;5-2-4-1-3(6)7;1-2-3(4)5;/h2,4-20H2,1,3H3;4-5H,1-2H2,(H,6,7);2H,1H2,(H,4,5);/q;;;+1/p-1 |
Clave InChI |
QBNQSUCZHYJFPG-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCCCCCCCCCOC(=O)C(=C)C.C=CC(=O)O.C(C(=O)[O-])NCO.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


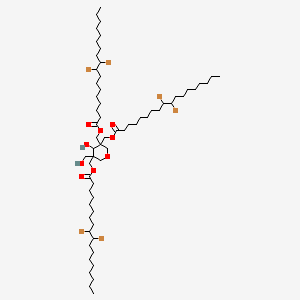

![3-(6H-benzo[b][1,4]benzodioxepin-6-yl)-N,N-diethylpropan-1-amine;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B12779558.png)
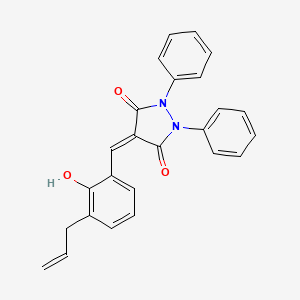


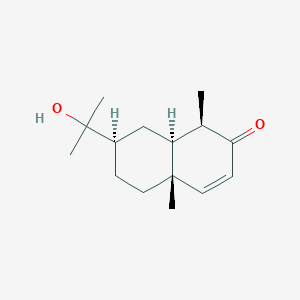
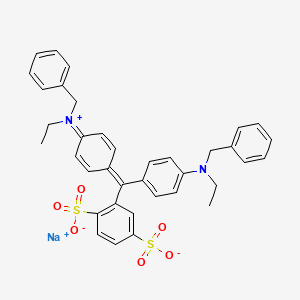

![4-[2,3-dihydroxypropyl(ethyl)amino]-2-methylbenzaldehyde;sulfuric acid](/img/structure/B12779605.png)



